4-Hydroxy-3-methoxy-benzamidine

Description

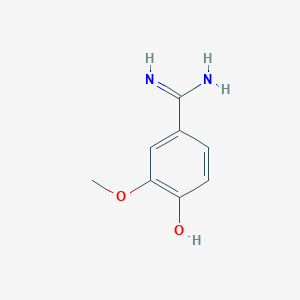

4-Hydroxy-3-methoxy-benzamidine is a benzamidine derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at the 4-position and a methoxy (-OCH₃) group at the 3-position, along with an amidine (-C(NH₂)₂) functional group. The amidine moiety confers strong basicity and nucleophilicity, while the hydroxy and methoxy substituents influence electronic effects, solubility, and hydrogen-bonding capabilities.

Properties

CAS No. |

32048-20-7 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

4-hydroxy-3-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-5(8(9)10)2-3-6(7)11/h2-4,11H,1H3,(H3,9,10) |

InChI Key |

HQTAEVTXSCKTPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=N)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 4-Hydroxy-3-methoxy-benzamidine with compounds sharing analogous aromatic substitution patterns or functional groups, based on structural and physicochemical data from available literature.

Functional Group and Substituent Analysis

Key Observations:

Functional Group Influence: The amidine group in this compound enables stronger hydrogen bonding compared to the hydrazide in 4-(Dimethylamino)benzohydrazide. Hydrazides typically form bifurcated H-bonds (N–H···O/N), as seen in its crystal structure , whereas amidines can act as dual H-bond donors (NH₂ groups) and acceptors. The aldehyde group in the benzaldehyde derivatives () renders them electrophilic, contrasting with the nucleophilic amidine. This difference dictates divergent reactivity in synthetic applications.

Substituent Position Effects :

- Methoxy Orientation : In 3-Methoxy-4-methylbenzaldehyde, the 3-OCH₃ group creates meta-directing electronic effects, while the 4-CH₃ introduces steric hindrance. For this compound, the 4-OH and 3-OCH₃ substituents likely enhance resonance stabilization of the amidine group.

- Ortho vs. Para Substitution : 4-Methoxy-2-methylbenzaldehyde (ortho-CH₃) exhibits reduced solubility compared to its para-substituted analogs due to increased steric bulk . This suggests that substituent positioning in this compound (3-OCH₃, 4-OH) may optimize solubility by avoiding ortho crowding.

Lattice Energy and Stability: The lattice energy of 4-(Dimethylamino)benzohydrazide (120 kJ/mol, DFT) highlights the role of H-bonding in stabilizing crystalline phases. This compound, with additional H-bond donors (OH and NH₂), may exhibit even higher lattice energies, impacting its crystallinity and melting point.

Research Implications and Gaps

- Synthetic Utility : The amidine group’s nucleophilicity makes this compound a candidate for constructing metal-organic frameworks (MOFs) or enzyme inhibitors, whereas aldehyde derivatives () are better suited for condensation reactions.

- Pharmacological Potential: The hydroxy-methoxy substitution pattern is common in bioactive molecules (e.g., vanillin analogs), suggesting possible antioxidant or antimicrobial activity for this compound.

- Data Limitations : Direct experimental data on this compound’s physicochemical properties are absent in the provided evidence. Further studies on its crystallography (e.g., CCDC analysis) and thermodynamic stability are needed.

Preparation Methods

Pinner Reaction for Amidination

The Pinner reaction is a classical method for synthesizing amidines from nitriles. For this compound, this pathway involves:

-

Nitrile Synthesis : Starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin), conversion to 4-hydroxy-3-methoxybenzonitrile via aldoxime formation and dehydration.

-

Imidate Formation : Treatment of the nitrile with anhydrous HCl in methanol to yield the imidate ester intermediate.

-

Ammonolysis : Reaction of the imidate with ammonia or ammonium chloride to produce the amidine.

Key Challenges :

-

Dehydration of aldoxime to nitrile requires strong acidic conditions (e.g., acetic anhydride or PCl₅), which may degrade sensitive methoxy or hydroxyl groups.

-

Imidate intermediates are moisture-sensitive, necessitating anhydrous conditions.

Reductive Amination of Nitriles

An alternative route involves catalytic hydrogenation of nitriles in the presence of ammonia:

-

Nitrile Preparation : As above, starting from vanillin.

-

Hydrogenation : Using Raney nickel or palladium catalysts under hydrogen pressure to reduce the nitrile to a primary amine.

-

Amidine Formation : Reaction of the amine with a nitrating agent (e.g., NaNO₂/HCl) followed by ammonolysis.

Optimization Parameters :

-

Catalyst selection (Raney Ni vs. Pd/C) impacts reaction rate and selectivity.

-

Excess ammonia suppresses undesired secondary amine formation.

Comparative Analysis of Reported Methods

While the provided search results focus on 4-hydroxy-3-methoxybenzylamine hydrochloride, these methods highlight strategies adaptable to amidine synthesis:

Table 1: Key Reaction Parameters from Benzylamine Syntheses

Challenges in Amidine Synthesis

Functional Group Compatibility

-

Hydroxyl Group Stability : Strong acids or bases may cleave the methoxy group or oxidize the phenol. Mild conditions (pH 5–7) are preferred during nitrile formation.

-

Amidine Protonation : The amidine group’s high basicity necessitates careful pH control during purification to avoid salt formation.

Purification and Characterization

-

Chromatography : Silica gel chromatography may lead to amidine decomposition; reverse-phase HPLC or recrystallization is preferable.

-

Melting Point and NMR : Reported benzylamine derivatives exhibit melting points of 218–220°C , while amidines may require differential scanning calorimetry (DSC) for purity assessment.

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Benzamidine Derivatives

| Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| Condensation | Ethanol, acetic acid, 1 hr | 91% | FTIR, ¹H/¹³C NMR |

| Cyclization | NaOCl·5H₂O, ethanol, 3 hr | 85% | HRMS, melting point |

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks based on substituent effects. For example, methoxy (-OCH₃) protons resonate at ~3.8 ppm, while aromatic protons appear between 6.5–8.0 ppm. Hydroxy groups may show broad signals due to hydrogen bonding .

- FTIR: Identify functional groups:

- HRMS: Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₃O₂: 334.1556; observed: 334.1553) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N-(4-Hydroxy-3-methoxybenzyl)benzamide structures) .

Advanced: How can contradictory bioactivity data for this compound derivatives be systematically addressed?

Methodological Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) require:

- Standardized Assays: Use consistent cell lines (e.g., ATCC strains) and protocols (e.g., CLSI guidelines).

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, methoxy vs. hydroxy groups may alter membrane permeability .

- Molecular Docking: Predict binding modes to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Validate with in vitro assays .

Q. Table 2: Hypothetical Bioactivity Data for Structural Analogs

| Compound | Substituents | IC₅₀ (Antimicrobial) | IC₅₀ (Anticancer) |

|---|---|---|---|

| A | 4-OH, 3-OCH₃ | 12 µM | >100 µM |

| B | 4-OCH₃, 3-Cl | >50 µM | 8 µM |

Advanced: What computational strategies support mechanistic studies of this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., cyclization energetics) .

- Solvent Effects: Use PCM models to simulate ethanol/water environments and assess proton transfer barriers .

- Lattice Energy Analysis: Evaluate crystal stability via Hirshfeld surfaces (e.g., hydrogen-bond contributions ≥60%) .

Basic: How should stability and storage conditions be optimized for this compound?

Methodological Answer:

- Light/Temperature Sensitivity: Store at 0–6°C in amber vials to prevent photodegradation of the methoxy and hydroxy groups .

- Hygroscopicity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amidine group.

- Stability Testing: Monitor via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months .

Advanced: What strategies resolve low solubility in pharmacological assays for this compound?

Methodological Answer:

- Salt Formation: Convert to hydrochloride salts (e.g., N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide HCl) to enhance aqueous solubility .

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes for in vitro studies.

- Prodrug Design: Esterify hydroxy groups to improve bioavailability .

Basic: How to design a SAR study for this compound derivatives?

Methodological Answer:

- Variable Substituents: Synthesize analogs with halogens (Cl, F), alkyl chains, or electron-donating/-withdrawing groups at positions 3 and 4 .

- Biological Screening: Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays).

- Data Correlation: Use multivariate analysis (e.g., PCA) to link substituent properties (logP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.